molecular formula C24H22FN3O B10771650 N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide

N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide

Cat. No.: B10771650
M. Wt: 387.4 g/mol
InChI Key: FMASTMURQSHELY-UHFFFAOYSA-N
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Description

Compound 15, identified by the PubMed ID 25411721, is a synthetic organic compound known for its role as an agonist of the bile acid receptor 1 (GPBAR1). This compound has been experimentally shown to play a regulatory role in inflammation by inhibiting the secretion of proinflammatory cytokines such as tumor necrosis factor alpha and interleukin-12 from primary human monocytes .

Preparation Methods

The synthesis of Compound 15 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of an amide bond between a substituted pyridine carboxylic acid and an indole derivative. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in an organic solvent like dichloromethane . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Compound 15 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Compound 15 has several scientific research applications:

Mechanism of Action

Compound 15 exerts its effects by binding to and activating the bile acid receptor 1 (GPBAR1). This activation leads to the inhibition of proinflammatory cytokine secretion from immune cells. The molecular targets involved include the GPBAR1 receptor, which is a G protein-coupled receptor that regulates inflammation and immune response pathways .

Comparison with Similar Compounds

Compound 15 is unique in its high selectivity and potency as a GPBAR1 agonist. Similar compounds include:

These similar compounds highlight the uniqueness of Compound 15 in terms of its chemical structure and biological activity.

Properties

Molecular Formula

C24H22FN3O

Molecular Weight

387.4 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide

InChI

InChI=1S/C24H22FN3O/c1-15-11-19(25)7-8-23(15)28(24(29)20-9-10-26-13-16(20)2)14-18-5-4-6-22-21(18)12-17(3)27-22/h4-13,27H,14H2,1-3H3

InChI Key

FMASTMURQSHELY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2N1)CN(C3=C(C=C(C=C3)F)C)C(=O)C4=C(C=NC=C4)C

Origin of Product

United States

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